1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: This compound can be used in the development of new materials with unique electronic properties.
Biology: It is investigated for its role in modulating biological pathways and its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-1H-1,2,3-triazole-4-carboxamide
- N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
1-benzyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-benzyl-N-(3-pyrazol-1-ylpropyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c29-21(23-10-4-14-27-15-5-11-24-27)19-20(18-8-12-22-13-9-18)28(26-25-19)16-17-6-2-1-3-7-17/h1-3,5-9,11-13,15H,4,10,14,16H2,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHMGHXVGDODTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCCCN3C=CC=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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